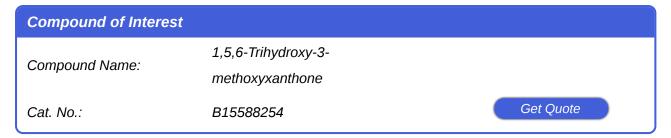


Spectroscopic Profile of 1,5,6-Trihydroxy-3-methoxyxanthone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,5,6- Trihydroxy-3-methoxyxanthone**, a naturally occurring xanthone with potential biological activities. Due to the limited availability of complete, experimentally-derived spectroscopic data in the public domain for this specific compound, this guide combines expected spectral characteristics based on its chemical structure and data from analogous compounds with generalized experimental protocols for its isolation and analysis.

Physicochemical Properties

| Property | Value ** | Source |
|-------------------|---|--------------------------------|
| Molecular Formula | C14H10O6 | [ChemFaces] |
| Molecular Weight | 274.23 g/mol | [MedChemExpress] |
| CAS Number | 50868-52-5 | [ChemFaces] |
| Natural Source | Hypericum perforatum L. (St. John's Wort) | [MedChemExpress, ChemFaces] |

Spectroscopic Data (Expected Values)



The following tables summarize the expected spectroscopic data for **1,5,6-Trihydroxy-3-methoxyxanthone** based on the general characteristics of the xanthone scaffold and its specific functional groups.

UV-Visible Spectroscopy

Xanthones typically exhibit three to four characteristic absorption bands in the UV-Vis spectrum.

| λmax (nm) | Electronic Transition |
|-----------|----------------------------------|
| ~ 240-260 | $\pi \to \pi^*$ (Benzoyl system) |
| ~ 260-280 | $\pi \to \pi$ |
| ~ 310-330 | $\pi \to \pi$ (Cinnamoyl system) |
| ~ 360-400 | n → π* |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
|-------------------|------------------|-----------------------|
| 3500-3200 (broad) | O-H (Phenolic) | Stretching |
| 3100-3000 | C-H (Aromatic) | Stretching |
| 1650-1610 | C=O (γ-pyrone) | Stretching |
| 1600-1450 | C=C (Aromatic) | Stretching |
| 1280-1150 | C-O-C (Ether) | Asymmetric Stretching |
| 1200-1000 | C-O (Phenolic) | Stretching |

¹H-NMR Spectroscopy

The proton NMR spectrum is expected to show signals for aromatic protons, a methoxy group, and hydroxyl groups. The chemical shifts (δ) are predicted for a typical deuterated solvent like



DMSO-d₆.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|-------------------------|--------------|-------------|---------------------------------------|
| ~ 12.0-13.0 | S | 1H | C1-OH (Chelated) |
| ~ 9.0-10.0 | br s | 2H | С5-ОН, С6-ОН |
| ~ 6.5-7.5 | m | 3H | Aromatic Protons (H-2, H-4, H-7, H-8) |
| ~ 3.8-4.0 | S | 3H | C3-OCH₃ |

¹³C-NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbonyl carbon, aromatic carbons, and the methoxy carbon.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|-------------------------|----------------|-------------------------|
| ~ 180-185 | C=O | C-9 |
| ~ 160-165 | C-O | C-1, C-3, C-5, C-6 |
| ~ 150-158 | C-O-C | C-4a, C-8a, C-10a, C-9a |
| ~ 90-120 | C-H (Aromatic) | C-2, C-4, C-7, C-8 |
| ~ 55-60 | -OCH₃ | C3-OCH₃ |

Mass Spectrometry

High-resolution mass spectrometry is crucial for confirming the molecular formula.



| lon | Expected m/z |
|---------------------|--------------|
| [M]+ | 274.0477 |
| [M+H] ⁺ | 275.0550 |
| [M+Na] ⁺ | 297.0369 |

Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic analysis of xanthones from plant material, which can be adapted for **1,5,6-Trihydroxy-3-methoxyxanthone**.

Isolation of 1,5,6-Trihydroxy-3-methoxyxanthone

- Plant Material Preparation: The adventitious roots of Hypericum perforatum L. are collected, air-dried, and ground into a fine powder.
- Extraction: The powdered plant material is extracted exhaustively with methanol or ethanol at room temperature using maceration or Soxhlet extraction. The solvent is then evaporated under reduced pressure to yield a crude extract.
- Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The xanthone-rich fraction is typically found in the ethyl acetate or chloroform fraction.
- Chromatographic Purification:
 - Silica Gel Column Chromatography: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
 Fractions are collected and monitored by Thin Layer Chromatography (TLC).
 - Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using a Sephadex LH-20 column with methanol as the eluent.
 - Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column with a suitable mobile phase, such as a



methanol-water or acetonitrile-water gradient, to yield the pure compound.

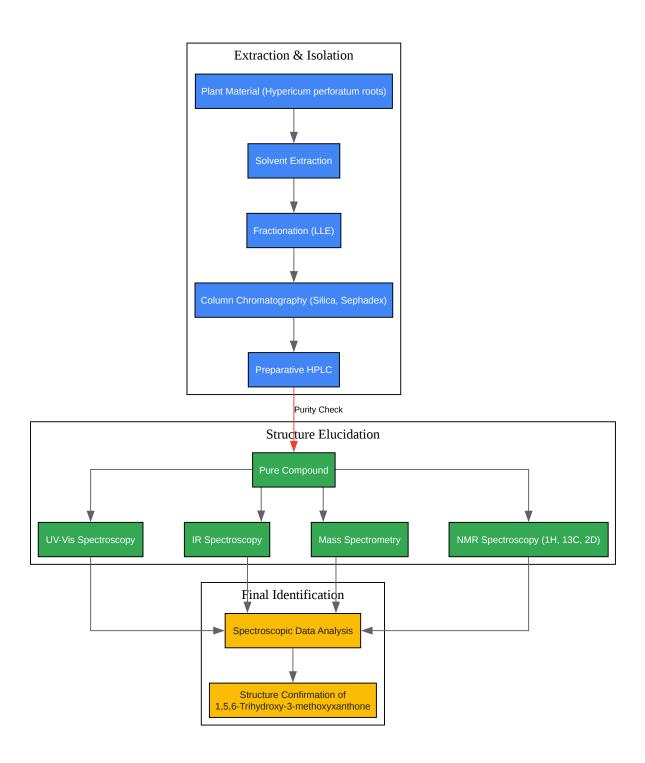
Spectroscopic Analysis

- UV-Vis Spectroscopy: The UV-Vis spectrum is recorded on a spectrophotometer using methanol as a solvent.
- IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet.
- NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). The purified compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
- Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF or Orbitrap mass spectrometer to confirm the elemental composition.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and characterization of a natural product like **1,5,6-Trihydroxy-3-methoxyxanthone**.





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Figure 1. General workflow for the isolation and spectroscopic characterization of a xanthone.







Disclaimer: The spectroscopic data presented in the tables are expected values and should be confirmed with experimentally obtained data for the pure compound. The experimental protocols are generalized and may require optimization for specific laboratory conditions.

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